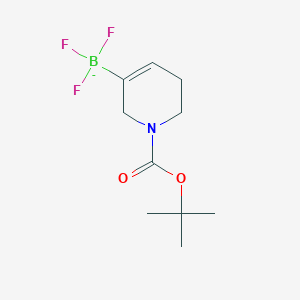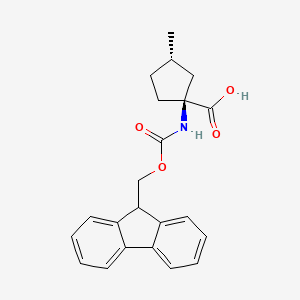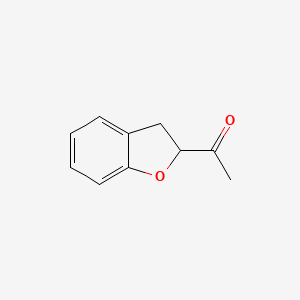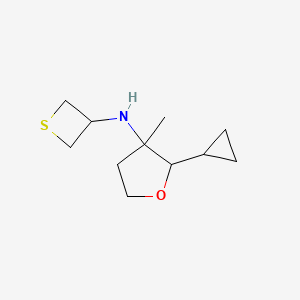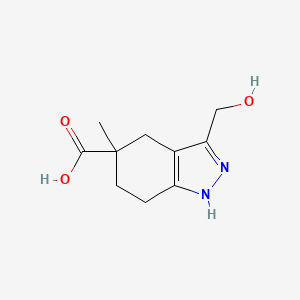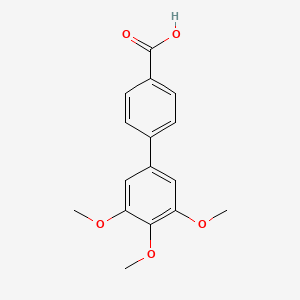
3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure with a carboxylic acid functional group. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde, which is a common intermediate in organic synthesis.
Formation of Biphenyl Structure: The biphenyl structure is formed through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis of 3,4,5-trimethoxybenzaldehyde from p-cresol is a common method. This involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The subsequent steps to form the biphenyl structure and introduce the carboxylic acid group are similar to the laboratory-scale synthesis but optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid.
3,4,5-Trimethoxyphenylacetonitrile: Another trimethoxyphenyl derivative with different functional groups.
3,4,5-Trimethoxy-trans-stilbene: A methoxylated derivative of resveratrol with similar biological activities.
Uniqueness
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid is unique due to its specific biphenyl structure combined with the trimethoxyphenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-19-13-8-12(9-14(20-2)15(13)21-3)10-4-6-11(7-5-10)16(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
XWIRYZZSVOHXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Tert-butyl)benzo[d]thiazole](/img/structure/B12984876.png)
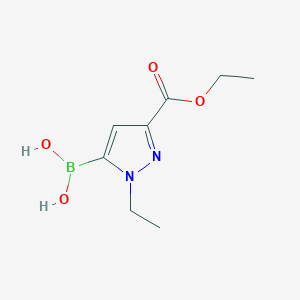
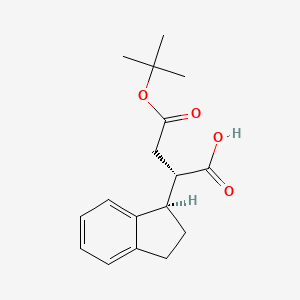
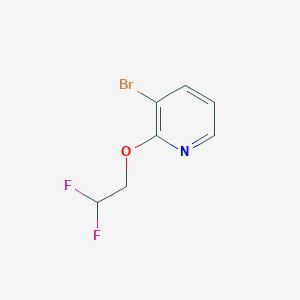
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
